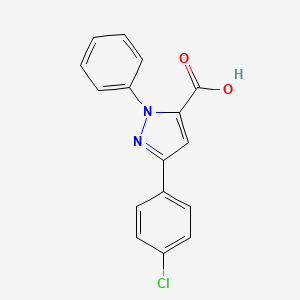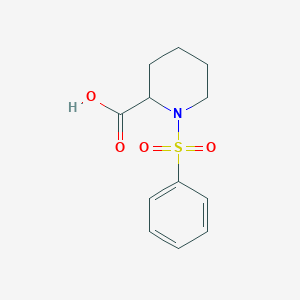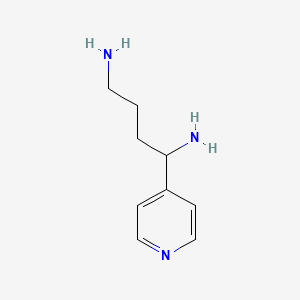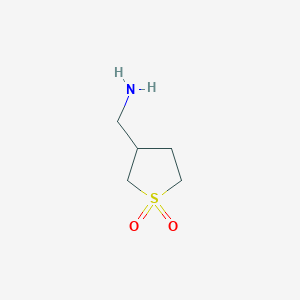
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide, also known by its IUPAC name (1,1-dioxothiolan-3-yl)methanamine, is a chemical compound with the molecular formula C5H11NO2S . It has a molecular weight of 149.21 g/mol . The compound is also known by several other names, including (1,1-dioxothiolan-3-yl)methanamine and (1,1-DIOXOTETRAHYDROTHIOPHEN-3-YL)METHAMINE .
Molecular Structure Analysis
The InChI code for 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide is InChI=1S/C5H11NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4,6H2 . The Canonical SMILES representation is C1CS(=O)(=O)CC1CN . These codes provide a textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide include a molecular weight of 149.21 g/mol . It has a computed XLogP3-AA value of -1, indicating its relative hydrophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 149.05104977 g/mol . The topological polar surface area is 68.5 Ų .
Scientific Research Applications
Synthetic Applications
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide and its derivatives are highly reactive and valuable for synthetic chemistry. They serve as reactive dienes in [4+2] cycloaddition reactions, efficiently forming cycloadducts with various dienophiles. For instance, the reaction with DMAD and [60]fullerene leads to the clean formation of Diels–Alder cycloadducts, showcasing the compound's potential in creating complex molecular structures (Markoulides et al., 2012).
Biological and Medicinal Significance
Tetrahydrothiophene-based compounds, including 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide derivatives, are significant in biological and medicinal chemistry. They are structural motifs in many natural and synthetic products with a broad spectrum of biological activities. Notably, these compounds are crucial in the synthesis of biotin, a vital water-soluble vitamin, and α-glucosidase inhibitors like salacinol and kotalanol. These compounds' versatility extends to their use in various chemical transformations and as templates in asymmetric hydrogenation and catalytic asymmetric epoxidation processes (Benetti et al., 2012).
Chemical and Physical Properties Studies
Studies have delved into the structural, vibrational, and electronic properties of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide derivatives. Spectroscopic and quantum chemical methods, including FTIR, FT-Raman, and B3LYP methods, have been employed to understand these compounds' geometry and electronic properties. Such research provides valuable insights into the charge density distribution, chemical reactivity sites, and electron density isosurface mapping, contributing to a deeper understanding of these compounds' chemical behavior and potential applications (Arjunan et al., 2015).
Catalytic and Material Applications
The compound and its derivatives have shown potential in catalysis and material sciences. For example, certain coordination networks involving these compounds catalyze aerobic oxidations, indicating their utility in chemical transformations and industrial processes. Furthermore, their applications extend to fabricating semi-conducting, fluorescent, and electronic materials, highlighting their role in modern materials research (Han & Hill, 2007).
properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTRDJGHVGMYAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378195 |
Source


|
| Record name | 3-(Aminomethyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide | |
CAS RN |
45697-13-0 |
Source


|
| Record name | 3-(Aminomethyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminomethyl)-1lambda6-thiolane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

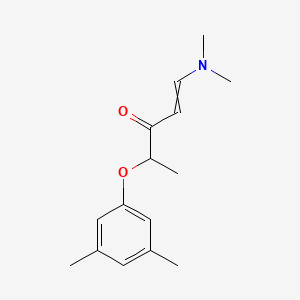
![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)


![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)
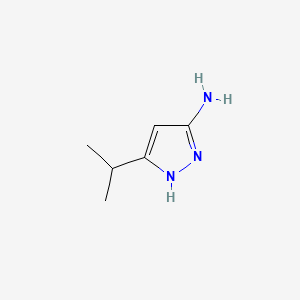
![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

